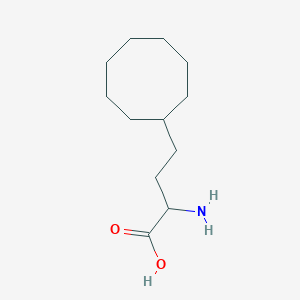
2-Amino-4-cyclooctylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-cyclooctylbutanoic acid is an organic compound with the molecular formula C12H23NO2 . This compound is characterized by the presence of an amino group attached to a butanoic acid backbone, with a cyclooctyl group as a substituent. It is a derivative of amino acids, which are essential building blocks of proteins and play a crucial role in various biochemical processes.
Preparation Methods
The synthesis of 2-Amino-4-cyclooctylbutanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of glycine Schiff base with cyclooctyl bromide under basic conditions, followed by hydrolysis to yield the target compound . Industrial production methods often employ large-scale synthesis techniques, utilizing recyclable chiral auxiliaries to ensure high enantiomeric purity and yield .
Chemical Reactions Analysis
2-Amino-4-cyclooctylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-cyclooctylbutanoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in protein engineering and enzyme catalysis.
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclooctylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the cyclooctyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Amino-4-cyclooctylbutanoic acid can be compared with other similar compounds, such as:
2-Amino-4,4,4-trifluorobutanoic acid: This compound has a trifluoromethyl group instead of a cyclooctyl group, which significantly alters its chemical properties and reactivity.
2-Amino-4-methylbutanoic acid: The presence of a methyl group instead of a cyclooctyl group results in different steric and electronic effects, impacting its biological activity.
The uniqueness of this compound lies in its cyclooctyl group, which imparts distinct steric and hydrophobic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-amino-4-cyclooctylbutanoic acid |
InChI |
InChI=1S/C12H23NO2/c13-11(12(14)15)9-8-10-6-4-2-1-3-5-7-10/h10-11H,1-9,13H2,(H,14,15) |
InChI Key |
OBNMLTRRQGUOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















